molecular formula C11H15ClN2O B1450541 (2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride CAS No. 1807901-39-8

(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride

Cat. No.: B1450541
CAS No.: 1807901-39-8
M. Wt: 226.7 g/mol
InChI Key: GEOWNTAEDLVSTJ-DDWIOCJRSA-N
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Description

(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism and Analytical Characterization

Research on polymorphism and analytical characterization of related compounds highlights the challenges and techniques in identifying and characterizing different polymorphic forms. For example, a study by Vogt et al. (2013) investigated two polymorphic forms of a closely related investigational pharmaceutical compound. Through capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies, subtle structural differences between the forms were identified, underscoring the complexity of analytical characterization in pharmaceutical development Vogt, F., Williams, G., Johnson, M. N. R., & Copley, R. (2013). Crystal Growth & Design.

Synthetic Methodologies

Advancements in synthetic methodologies for compounds with the isoindolinone structure are critical for pharmaceutical and chemical research. For instance, Sato et al. (1986) described a convenient synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones, showcasing a selective alkylation process. This work provides a foundation for synthesizing structurally related compounds, which can be applied in the development of new pharmaceuticals or materials Sato, R., Senzaki, T., Goto, T., & Saito, M. (1986). Bulletin of the Chemical Society of Japan.

Conformational Analysis

Conformational analysis of compounds similar to "(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride" can reveal insights into their structural dynamics and potential interactions with biological targets. Nitek et al. (2020) reported the crystal structures of several 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering a detailed view of their conformations and potential implications for their biological activities Nitek, W., Kania, A., Marona, H., Waszkielewicz, A., & Żesławska, E. (2020). Acta crystallographica. Section C, Structural chemistry.

Chemical Library Generation

The generation of structurally diverse chemical libraries is a pivotal aspect of drug discovery. Research by Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions, demonstrating a strategy to produce a wide array of compounds. This approach can be applied to the synthesis and exploration of isoindolinone derivatives for pharmaceutical screening Roman, G. (2013). Acta chimica Slovenica.

Novel Condensation Reactions

Exploring new chemical reactions can lead to the discovery of unique compounds with potential therapeutic value. Opatz and Ferenc (2004) discovered an unexpected three-component condensation reaction leading to the formation of amino (3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, representing a novel class of isoindolinones. This innovative chemistry could open avenues for the synthesis of novel isoindolinone derivatives with unique properties Opatz, T., & Ferenc, D. (2004). The Journal of organic chemistry.

Properties

IUPAC Name

(2R)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOWNTAEDLVSTJ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.